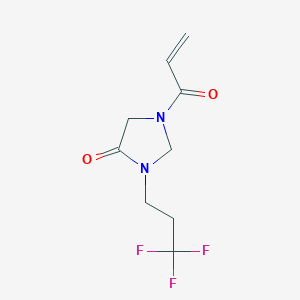
1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The exact mechanism of action of 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the expression of certain proteins involved in cell proliferation, such as cyclin D1 and c-Myc. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), leading to its anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent antitumor activity, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for cancer therapy. Additionally, it may be possible to modify the structure of 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one to improve its pharmacological properties and increase its potency. Overall, further research on this compound has the potential to lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of 1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one involves the reaction of 3,3,3-trifluoropropylamine with ethyl acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization reaction to form the imidazolidinone ring. The resulting product is purified using column chromatography to obtain a pure compound.
Propriétés
IUPAC Name |
1-prop-2-enoyl-3-(3,3,3-trifluoropropyl)imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-7(15)14-5-8(16)13(6-14)4-3-9(10,11)12/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYYYNGVSGLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=O)N(C1)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-enoyl)-3-(3,3,3-trifluoropropyl)imidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

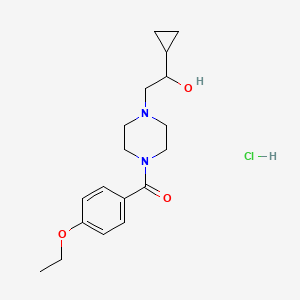
![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)
![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)
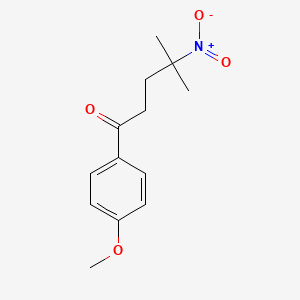
![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)
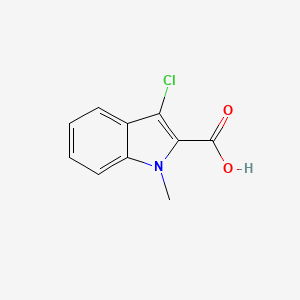
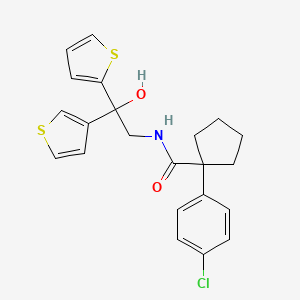

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2867036.png)
![2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid](/img/structure/B2867038.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2867042.png)
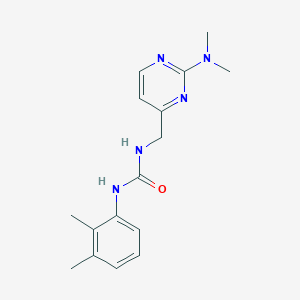
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2867044.png)